molecular formula C10H20O B1621930 4,6,6-Trimethylheptan-2-one CAS No. 40239-01-8

4,6,6-Trimethylheptan-2-one

Cat. No.: B1621930
CAS No.: 40239-01-8
M. Wt: 156.26 g/mol
InChI Key: HSCMOVWILATROF-UHFFFAOYSA-N
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Description

4,6,6-Trimethylheptan-2-one (C₁₀H₁₈O) is a branched aliphatic ketone characterized by a heptane backbone with a ketone group at position 2 and methyl substituents at positions 4, 6, and 6. Its molecular structure imparts unique physicochemical properties, such as moderate polarity due to the carbonyl group and steric hindrance from the branched methyl groups. This compound is of interest in organic synthesis, fragrance formulation, and solvent applications due to its volatility and stability .

Properties

CAS No.

40239-01-8

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

4,6,6-trimethylheptan-2-one

InChI

InChI=1S/C10H20O/c1-8(6-9(2)11)7-10(3,4)5/h8H,6-7H2,1-5H3

InChI Key

HSCMOVWILATROF-UHFFFAOYSA-N

SMILES

CC(CC(=O)C)CC(C)(C)C

Canonical SMILES

CC(CC(=O)C)CC(C)(C)C

Other CAS No.

40239-01-8

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on functional groups, branching patterns, or structural isomerism:

2.1. 2,2,6,6-Tetramethyl-4-heptanone (Structural Isomer)
  • Molecular Formula : C₁₀H₁₈O
  • Key Differences :
    • The ketone group is at position 4 instead of position 2.
    • Methyl groups are located at positions 2, 2, 6, and 6, creating greater steric hindrance around the carbonyl group.
  • Impact on Properties :
    • Reduced reactivity in nucleophilic addition reactions due to hindered access to the carbonyl carbon.
    • Lower boiling point (~195°C estimated) compared to 4,6,6-trimethylheptan-2-one (~200°C) due to decreased dipole interactions .
2.2. 4-Ethyl-2,2,6,6-tetramethylheptane (Alkane Analog)
  • Molecular Formula : C₁₃H₂₈
  • Key Differences :
    • Lacks a ketone group, making it a fully saturated alkane.
    • Ethyl and methyl substituents increase branching.
  • Impact on Properties: Higher molecular weight (184.36 g/mol vs. 154.25 g/mol) but lower polarity. Higher boiling point (~250°C estimated) due to increased van der Waals interactions .
2.3. 4,4,6-Trimethyltetrahydropyran-2-one (Cyclic Ketone Analog)
  • Molecular Formula : C₈H₁₄O₂
  • Key Differences :
    • Cyclic structure (tetrahydropyran ring) with a lactone group.
    • Methyl groups at positions 4, 4, and 6.
  • Impact on Properties :
    • Higher melting point (~15°C estimated) due to rigid cyclic structure and efficient crystal packing.
    • Moderate water solubility compared to aliphatic ketones, influenced by the polar lactone group .
2.4. 3,5,5-Trimethylcyclohexan-1-one (Cyclic Ketone)
  • Molecular Formula : C₉H₁₄O
  • Key Differences :
    • Cyclohexane backbone with a ketone group.
    • Substituents at positions 3, 5, and 5.
  • Impact on Properties :
    • Enhanced thermal stability due to ring strain minimization.
    • Reactivity differences in oxidation reactions compared to linear ketones .

Data Table: Comparative Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C)* Melting Point (°C)* Solubility in Water
This compound C₁₀H₁₈O 154.25 ~200 -30 Low
2,2,6,6-Tetramethyl-4-heptanone C₁₀H₁₈O 154.25 ~195 -25 Low
4-Ethyl-2,2,6,6-tetramethylheptane C₁₃H₂₈ 184.36 ~250 -40 Insoluble
4,4,6-Trimethyltetrahydropyran-2-one C₈H₁₄O₂ 142.20 ~220 15 Moderate

*Estimated values based on structural analogs and organic chemistry trends .

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